

Mass spectrometry of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

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An In-Depth Technical Guide to the Mass Spectrometry of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**

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Abstract: This technical guide provides a comprehensive examination of the mass spectrometric behavior of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**, a heterocyclic compound of interest in pharmaceutical and agrochemical synthesis.^[1] Lacking published mass spectra for this specific molecule, this document leverages first-principle fragmentation theory and established patterns for related pyrazoles and aldehydes to construct a predictive analytical framework.^{[2][3]} We detail optimized experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The core of this guide focuses on the predicted fragmentation pathways under both hard (EI) and soft (ESI) ionization techniques, supported by detailed tables of expected fragments and explanatory diagrams. This work is intended to serve as a foundational resource for researchers in drug development and analytical science, enabling confident structural elucidation and method development for this compound and its analogues.

Introduction

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole, a class of heterocyclic compounds widely recognized for its diverse biological activities and applications

as a synthetic building block.[4][5] Accurate structural characterization is paramount for its use in regulated industries. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight through the analysis of molecular fragmentation patterns.[6]

This guide addresses the analytical challenge of characterizing a compound for which specific mass spectral data is not readily available in the literature. By synthesizing knowledge of fundamental fragmentation mechanisms with data from analogous structures, we can develop robust and self-validating analytical protocols.[7] We will explore the distinct fragmentation behaviors induced by Electron Ionization (EI), a high-energy technique that produces complex and information-rich spectra, and Electrospray Ionization (ESI), a softer method ideal for confirming molecular weight and studying fragmentation through tandem MS (MS/MS).[8][9]

Physicochemical Properties & Molecular Structure

A precise understanding of the analyte's properties is the foundation of any analytical method development.

- Molecular Formula: C₈H₁₂N₂O[10]
- Molecular Weight (Average): 152.20 g/mol [11]
- Monoisotopic Mass: 152.09496 Da[12]
- Structure:

The calculated monoisotopic mass is the target value for high-resolution mass spectrometry (HRMS), which is critical for confirming the elemental composition of the parent molecule and its fragments.

Principles of Mass Spectrometric Analysis

The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature and extent of fragmentation.

Ionization Techniques: Rationale and Application

- Electron Ionization (EI): This technique is typically coupled with Gas Chromatography (GC). A high-energy electron beam (standardized at 70 eV) bombards the analyte molecule, causing the ejection of an electron to form an energetically unstable radical cation ($M\cdot^+$).^[8] This excess energy induces extensive and reproducible fragmentation, creating a "fingerprint" spectrum that is highly valuable for structural elucidation and library matching. Given the compound's predicted boiling point (approx. 255 °C), it is sufficiently volatile for GC-MS analysis.
- Electrospray Ionization (ESI): ESI is a soft ionization technique commonly paired with Liquid Chromatography (LC). It generates ions by creating a fine spray of charged droplets from a solution, which then evaporate to yield intact protonated molecules ($[M+H]^+$) or other adducts.^[13] This method is ideal for confirming the molecular weight of the analyte. The true power of ESI is realized in tandem mass spectrometry (MS/MS), where the $[M+H]^+$ ion is isolated and fragmented in a controlled manner via collision-induced dissociation (CID) to reveal structural details.^{[9][14]}

Experimental Protocols

The following protocols are designed as starting points and should be optimized for the specific instrumentation used.

Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** in methanol or acetonitrile.
- Working Solutions (LC-MS): Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration range of 1 ng/mL to 1 μ g/mL.
- Working Solutions (GC-MS): Serially dilute the stock solution with methanol or ethyl acetate to a concentration range of 100 ng/mL to 10 μ g/mL.

GC-MS (EI) Protocol

- Instrumentation: Standard GC-MS system with an EI source.

- GC Column: 30 m x 0.25 mm x 0.25 μm , 5% phenyl-methylpolysiloxane column (or equivalent).
- Injector Temperature: 250 °C.
- Oven Program: 80 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Ion Source Temperature: 230 °C.
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-250.

LC-MS/MS (ESI) Protocol

- Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
- LC Column: C18, 100 mm x 2.1 mm, 1.8 μm particle size (or equivalent).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Ionization Mode: Positive ESI.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.

- Desolvation Temperature: 350 °C.
- MS1 Scan Range: m/z 50-250.
- MS/MS: Isolate precursor ion (m/z 153.1) and apply a collision energy ramp (e.g., 10-40 eV) to generate a product ion spectrum.

Predicted Mass Spectra & Fragmentation Analysis

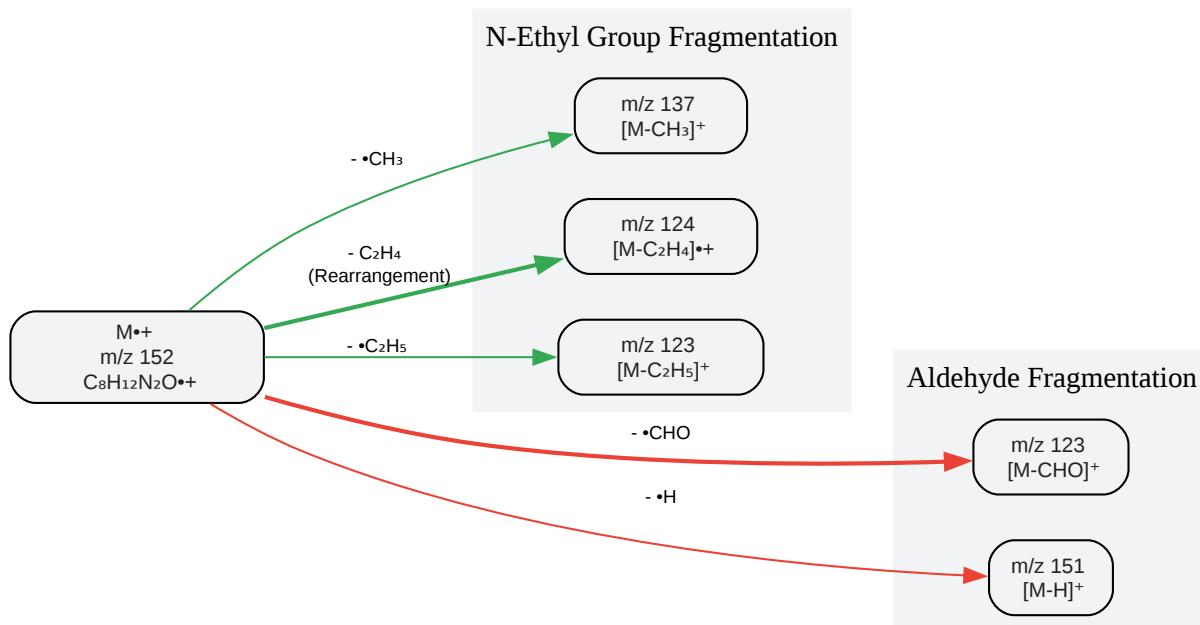
The following sections detail the predicted fragmentation pathways, which are essential for interpreting the resulting mass spectra.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ($M\dot{+}$) at m/z 152 will be formed. Its subsequent fragmentation is predicted to follow several competing pathways governed by the stability of the resulting ions and radicals.^[7] The pyrazole ring and its substituents offer multiple sites for cleavage.

Key Predicted EI Fragmentation Pathways:

- α -Cleavage of the Aldehyde: Loss of the formyl radical ($\bullet\text{CHO}$) is a characteristic fragmentation of aldehydes, leading to a stable pyrazole cation.^{[8][15]} A less likely α -cleavage involves the loss of a hydrogen radical ($\bullet\text{H}$).^[16]
- Cleavage of the N-Ethyl Group: A primary fragmentation will be the loss of a methyl radical ($\bullet\text{CH}_3$) via cleavage of the C-C bond in the ethyl group, resulting in a resonance-stabilized ion. An alternative pathway is the loss of the entire ethyl group as a radical ($\bullet\text{C}_2\text{H}_5$).
- McLafferty-type Rearrangement: Loss of a neutral ethene molecule (C_2H_4) from the N-ethyl group is a highly favorable rearrangement process for N-alkyl heterocyclic compounds. This results in an even-electron ion at m/z 124.
- Ring Fragmentation: The pyrazole ring itself can undergo cleavage, although these pathways are often complex.^{[2][17]}



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Caption: Predicted EI fragmentation pathways for the molecular ion (m/z 152).

Table 1: Predicted Key Fragments in the EI Mass Spectrum

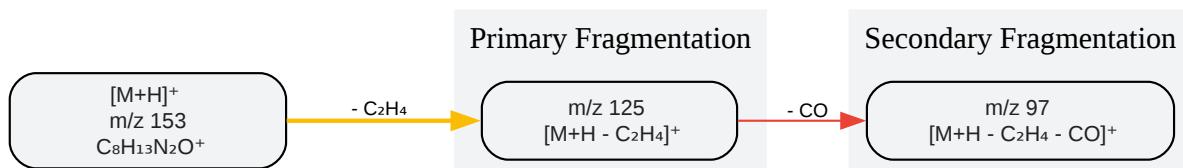
m/z (Predicted)	Formula	Proposed Structure/Origin
152	$C_8H_{12}N_2O\cdot^+$	Molecular Ion ($M\cdot^+$)
151	$C_8H_{11}N_2O^+$	$[M-H]^+$: Loss of hydrogen radical from aldehyde
137	$C_7H_9N_2O^+$	$[M-CH_3]^+$: Loss of methyl radical from N-ethyl group
124	$C_6H_8N_2O\cdot^+$	$[M-C_2H_4]^{\bullet^+}$: Loss of ethene via rearrangement
123	$C_7H_9N_2^+$	$[M-CHO]^+$ or $[M-C_2H_5]^+$: Isobaric ions from loss of formyl radical or ethyl radical

Electrospray Ionization (ESI) MS/MS Fragmentation

In positive mode ESI, the molecule will readily protonate to form the $[M+H]^+$ ion at m/z 153. The most likely sites of protonation are the N2 nitrogen of the pyrazole ring or the aldehyde oxygen. CID of this precursor ion will induce fragmentation, primarily through the loss of stable neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Pathways:

- **Loss of Ethene:** The most dominant fragmentation is expected to be the loss of a neutral ethene molecule (C_2H_4) from the protonated N-ethyl group. This is a common and highly favored pathway for N-ethylated compounds under CID conditions.[\[13\]](#)
- **Loss of Water:** If protonation occurs on the aldehyde oxygen, subsequent loss of a neutral water molecule (H_2O) is possible, though this may require rearrangement.
- **Loss of Carbon Monoxide:** Following an initial fragmentation (e.g., loss of ethene), the resulting ion may lose carbon monoxide (CO) from the aldehyde group.

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Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule (m/z 153).

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum

Precursor m/z	Product m/z	Neutral Loss	Formula of Product Ion	Proposed Origin of Fragmentation
153.1	125.1	28.0 (C_2H_4)	$C_6H_9N_2O^+$	Loss of ethene from the N-ethyl group
153.1	97.1	56.0 ($C_2H_4 + CO$)	$C_5H_9N_2^+$	Sequential loss of ethene and carbon monoxide
125.1	97.1	28.0 (CO)	$C_5H_9N_2^+$	Loss of carbon monoxide from the m/z 125 fragment

Self-Validating Systems & Trustworthiness

To ensure the trustworthiness of the structural assignment, the proposed fragmentation pathways must be treated as hypotheses to be validated. A self-validating system incorporates multiple layers of confirmation:

- **High-Resolution Mass Measurement:** The most critical step is to use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements for the parent

ion and all major fragments. Comparing the measured mass to the calculated exact mass (within a <5 ppm error) confirms the elemental composition of each ion, providing strong evidence for the proposed fragmentation pathway.

- **Isotopic Pattern Matching:** The observed isotopic pattern for an ion must match the theoretical pattern for its proposed elemental formula. This is particularly useful for confirming the number of carbon atoms.
- **Logical Consistency:** Any proposed fragmentation must be mechanistically plausible and consistent with established principles of gas-phase ion chemistry.^[7] For example, the loss of ethene from the N-ethyl group is a well-documented rearrangement.^[13]
- **Comparative Analysis:** If available, analyzing structurally similar compounds (e.g., the N-propyl or N-methyl analogue) can help confirm fragmentation patterns. A change in the N-alkyl group should produce predictable shifts in the m/z values of related fragments.

Conclusion

This guide establishes a robust analytical framework for the characterization of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** using mass spectrometry. By detailing optimized protocols for both GC-MS (EI) and LC-MS/MS (ESI) and providing a predictive analysis of the fragmentation patterns, this document equips researchers with the necessary tools for confident identification and structural elucidation. The primary predicted fragmentations involve cleavage and rearrangement of the N-ethyl group and α -cleavage of the aldehyde moiety. The application of high-resolution mass spectrometry is emphasized as a crucial component of a self-validating workflow to confirm these proposed pathways, ensuring the highest degree of scientific integrity.

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